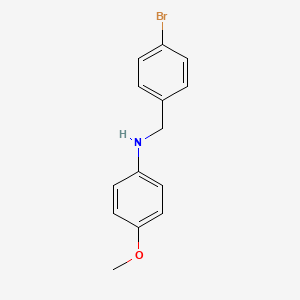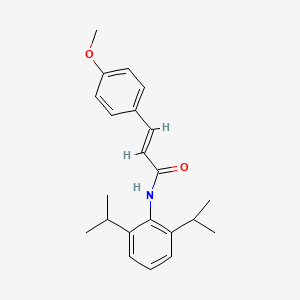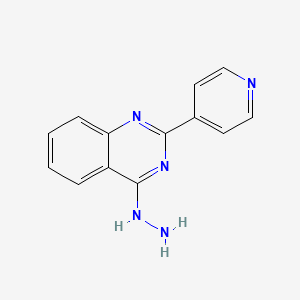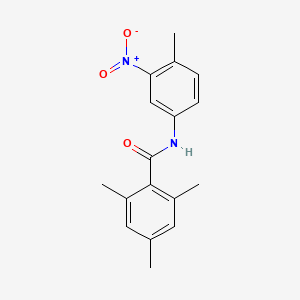
5-(3-bromo-4-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine derivatives, including those like 5-(3-bromo-4-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, play a crucial role in medicinal chemistry and materials science due to their diverse biological activities and application in material synthesis. They are synthesized through various methods that involve the manipulation of pyrimidine rings with different substituents to achieve desired properties and functions.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves nucleophilic reactions with various reagents to introduce different substituents into the pyrimidine ring. For example, Kinoshita et al. (1992) describe the reactions of bromoalkyl pyrimidinediones with nucleophiles like sodium methoxide and silver nitrate, leading to the preparation of debrominated derivatives and di-substituted compounds, demonstrating a range of possible modifications to the pyrimidine core (Kinoshita, Takaishi, Okunaka, Ohwada, & Furukawa, 1992).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by techniques such as NMR, IR spectroscopy, and X-ray crystallography. Studies by Zhu and Qiu (2011) on Schiff bases related to pyrimidine derivatives provide insights into the crystal structures, showcasing the importance of intermolecular interactions and configuration of the C=N double bonds in determining the molecular assembly and properties of such compounds (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and bromination, allowing for the introduction of diverse functional groups. These reactions are crucial for modifying the chemical properties of the pyrimidine core for specific applications. For instance, the synthesis and transformation of diazomethyl uracil into annulated pyrimidinediones through thermolysis and catalytic reactions illustrate the versatility of pyrimidine chemistry in generating complex structures (Zhang, Kulesza, Rani, Bernet, & Vasella, 2008).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the pyrimidine ring. These properties are critical for the application of pyrimidine derivatives in material science and pharmaceuticals. The synthesis and solid-state fluorescence properties of novel benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides by Yokota et al. (2012) highlight the impact of molecular structure on the optical properties of pyrimidine-based compounds, which can be exploited in fluorescent materials and biological imaging applications (Yokota et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and biological activity, of pyrimidine derivatives are determined by their molecular structure. Modifications to the pyrimidine core can lead to compounds with varied biological activities, including antiviral, antibacterial, and antitumor properties. The exploration of pyrimidine derivatives as inhibitors of dihydrofolate reductase by Rosowsky, Forsch, and Queener (2002) showcases the potential of pyrimidine-based compounds in the development of new therapeutic agents (Rosowsky, Forsch, & Queener, 2002).
Propriétés
IUPAC Name |
5-[(3-bromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3S/c1-18-9-3-2-6(5-8(9)13)4-7-10(16)14-12(19)15-11(7)17/h2-5H,1H3,(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWXRCKDEXVGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-(3-chlorophenyl)-7-fluoro-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5597480.png)


![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5597498.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5597522.png)
![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)

![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597541.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5597565.png)

